2-(2,3-Dimethylbenzoyl)phenyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2,3-dimethylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-6-9-14(12(11)2)17(19)15-8-4-5-10-16(15)20-13(3)18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGKXWIFSKZASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641609 | |
| Record name | 2-(2,3-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-00-0 | |
| Record name | [2-(Acetyloxy)phenyl](2,3-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-(2,3-Dimethylbenzoyl)phenyl Acetate (B1210297)
A retrosynthetic analysis of the target molecule, 2-(2,3-Dimethylbenzoyl)phenyl acetate, dictates the most logical synthetic approach. The primary and most evident disconnection is the ester linkage on the phenolic ring. This functional group interchange (FGI) reveals the immediate precursor: the phenolic ketone (2-hydroxyphenyl)(2,3-dimethylphenyl)methanone.
The second key disconnection breaks the bond between the phenolic ring and the benzoyl carbonyl carbon. This step suggests two primary forward synthetic strategies for constructing the key phenolic ketone intermediate:
Friedel-Crafts Acylation: This approach involves the direct acylation of a phenol (B47542) with a 2,3-dimethylbenzoyl halide. This is an electrophilic aromatic substitution reaction where the acyl group is introduced onto the aromatic ring.
Fries Rearrangement: This alternative pathway begins with a phenolic ester, specifically phenyl 2,3-dimethylbenzoate. This ester, when treated with a Lewis acid catalyst, undergoes an intramolecular rearrangement to form the desired ortho- and para-hydroxy aryl ketones. wikipedia.org
Both pathways require the prior synthesis of the 2,3-dimethylbenzoyl moiety, typically in the form of 2,3-dimethylbenzoic acid or its corresponding acyl chloride.
Synthesis of the 2,3-Dimethylbenzoyl Moiety
The 2,3-dimethylbenzoyl group is a critical building block for the target molecule. Its synthesis begins with the preparation of its carboxylic acid precursor.
2,3-Dimethylbenzoic acid is commonly synthesized through the oxidation of o-xylene. Industrial-scale production often employs liquid-phase oxidation with compressed air, utilizing a metal catalyst system. This process is highly effective for converting alkylbenzenes to their corresponding carboxylic acids. google.comepo.org The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion.
Table 1: Typical Conditions for Liquid-Phase Oxidation of Xylene Derivatives
| Parameter | Condition | Purpose |
| Substrate | o-Xylene | Starting material |
| Oxidant | Air or Oxygen-enriched air | Source of oxygen |
| Catalyst | Cobalt (II) acetate, Manganese (II) acetate | Initiates and propagates the radical oxidation |
| Solvent | Acetic Acid | Provides a suitable reaction medium |
| Temperature | 100–200°C | To achieve a sufficient reaction rate |
| Pressure | 10–60 atm | To maintain the solvent in the liquid phase and ensure adequate oxygen concentration |
For subsequent reactions like Friedel-Crafts acylation, the carboxylic acid must be converted into a more reactive acyl halide, most commonly the acyl chloride. This transformation is readily achieved by treating 2,3-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a prevalent laboratory and industrial method, affording high yields of the desired 2,3-dimethylbenzoyl chloride. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride gases.
Synthesis of the Phenyl Acetate Moiety
The "phenyl acetate moiety" in the target compound is more accurately described as a 2-acylphenol which is subsequently acetylated. The core of this moiety is the (2-hydroxyphenyl)(2,3-dimethylphenyl)methanone intermediate. As identified in the retrosynthetic analysis, this key intermediate can be synthesized via two principal methods: direct Friedel-Crafts acylation of phenol or the Fries rearrangement of phenyl 2,3-dimethylbenzoate.
Direct Friedel-Crafts Acylation: This method involves reacting phenol with 2,3-dimethylbenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). ucalgary.ca A significant challenge in the acylation of phenols is the competition between C-acylation (on the ring, desired) and O-acylation (on the hydroxyl group, undesired). ucalgary.castackexchange.com O-acylation often occurs faster (kinetic control), but the C-acylated product is more stable (thermodynamic control). ucalgary.ca Using an excess of the catalyst can promote the formation of the C-acylated product. stackexchange.com
Fries Rearrangement: A more controlled and often preferred method for synthesizing ortho- and para-hydroxyaryl ketones is the Fries rearrangement. organic-chemistry.org This reaction involves two steps:
Esterification: Phenol is first reacted with 2,3-dimethylbenzoyl chloride to form the intermediate ester, phenyl 2,3-dimethylbenzoate.
Rearrangement: The isolated ester is then treated with a Lewis acid (e.g., AlCl₃). The acyl group migrates from the phenolic oxygen to the ortho and para positions of the aromatic ring. wikipedia.org
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. High temperatures favor the formation of the ortho isomer, which is the required precursor for the target molecule. This preference is attributed to the thermodynamic stability of the bidentate complex formed between the ortho product and the aluminum chloride catalyst. wikipedia.org Conversely, lower temperatures favor the para isomer. pw.live The choice of solvent also plays a role, with non-polar solvents typically favoring the ortho product.
Table 2: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity
| Condition | Favored Product | Rationale |
| High Temperature (>160°C) | ortho-isomer | Thermodynamic control; stable bidentate AlCl₃ complex |
| Low Temperature (<60°C) | para-isomer | Kinetic control |
| Non-polar Solvent | ortho-isomer | Favors intramolecular rearrangement mechanism |
| Polar Solvent | para-isomer | Favors intermolecular rearrangement mechanism |
Esterification and Coupling Reactions for this compound Formation
The final stage in the synthesis is the conversion of the phenolic hydroxyl group of the (2-hydroxyphenyl)(2,3-dimethylphenyl)methanone intermediate into an acetate ester.
This transformation is a standard esterification of a phenol. The most common and efficient methods involve acylating the phenol with acetic anhydride (B1165640) or acetyl chloride. nih.govmdpi.com
Using Acetic Anhydride: The reaction is typically carried out in the presence of a base, such as pyridine or sodium bicarbonate, which acts as a catalyst and neutralizes the acetic acid byproduct. mdpi.comstudy.com This method is generally high-yielding and proceeds under mild conditions.
Using Acetyl Chloride: Acetyl chloride is more reactive than acetic anhydride and will also readily acylate the phenolic hydroxyl group. This reaction is also typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl that is generated.
The choice between these reagents often depends on cost, scale, and the desired reaction conditions. Both methods effectively yield the final product, this compound.
Transesterification Methodologies
Transesterification is a fundamental process in organic chemistry involving the exchange of the organic group of an ester with the organic group of an alcohol. This method can be applied to the synthesis of this compound, typically through acid or base catalysis. While specific literature on the transesterification for this exact compound is limited, the synthesis can be approached by reacting a suitable precursor, such as methyl 2-(2,3-dimethylbenzoyl)benzoate, with phenol in the presence of a catalyst. Alternatively, phenyl acetate could undergo transesterification with a methyl ester of 2,3-dimethylbenzoic acid.
Catalysts are crucial for facilitating this equilibrium-driven reaction. Various metal complexes have been shown to be effective for transesterification reactions. For instance, discrete C3-symmetric trimetallic zinc(II) complexes have demonstrated significant catalytic activity in the transesterification of phenyl acetate with methanol. researchgate.net Such catalysts could potentially be adapted for the synthesis of the target molecule.
Below is a table summarizing potential catalysts and conditions based on analogous transesterification reactions.
| Catalyst Type | Example Catalyst | Typical Solvents | Temperature (°C) | Reference |
| Zinc(II) Complex | [Zn₃I₆L(MeOH)₃] | Methanol, Acetonitrile | 50 - Reflux | researchgate.net |
| Brønsted Acid | Sulfuric Acid | Methanol | 85 | scielo.br |
| Base Catalyst | Sodium Hydroxide (B78521) | Alcohol | Variable | wikipedia.org |
This table is illustrative of general transesterification conditions and may be adapted for the specific synthesis of this compound.
Acylation of Phenols with Benzoyl Halides
The acylation of phenols is a primary method for the synthesis of aryl esters and ketones. The formation of this compound can be conceptualized through the acylation of a phenolic precursor. The most direct pathway would involve the O-acylation (esterification) of 2-(2,3-dimethylbenzoyl)phenol with an acetylating agent like acetyl chloride or acetic anhydride. ucalgary.ca This reaction is a nucleophilic acyl substitution where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acetylating agent. ucalgary.ca Base catalysis, which involves deprotonating the phenol to increase its nucleophilicity, can promote O-acylation. ucalgary.ca
Another significant synthetic route is the Friedel-Crafts acylation. This involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. ucalgary.caresearchgate.net For instance, the C-acylation of phenyl acetate with 2,3-dimethylbenzoyl chloride using a Lewis acid like aluminum chloride (AlCl₃) could be explored. However, this C-acylation typically results in an aryl ketone and may be subject to regioselectivity issues. nih.gov The Fries rearrangement, where an aryl ester rearranges to an aryl ketone in the presence of AlCl₃, is a related transformation that highlights the interplay between O-acylation and C-acylation products. ucalgary.caresearchgate.net
Direct ortho-acylation of phenols using Lewis acids under microwave conditions has also been reported as an efficient method for preparing ortho-hydroxyaryl ketones, which are key precursors. researchgate.net
| Reaction Type | Reagents | Catalyst | Control | Product Type | Reference |
| O-Acylation | Phenol + Acyl Halide/Anhydride | Base or Acid | Kinetic | Ester | ucalgary.ca |
| C-Acylation | Arene + Acyl Halide/Anhydride | AlCl₃ | Thermodynamic | Ketone | ucalgary.caresearchgate.net |
| Fries Rearrangement | Aryl Ester | AlCl₃ | Thermodynamic | Aryl Ketone | ucalgary.ca |
Synthesis of Structurally Related Analogs and Derivatives of this compound
The synthesis of analogs and derivatives allows for the exploration of structure-activity relationships. Modifications can be introduced in various parts of the parent molecule.
Altering the substitution pattern on the dimethylbenzoyl moiety can generate a wide range of analogs. This is typically achieved by employing different substituted benzoyl halides or corresponding carboxylic acids in the acylation step of the synthesis. For example, instead of 2,3-dimethylbenzoyl chloride, one could use isomers like 2,5-dimethylphenylacetyl chloride or benzoyl chlorides with other alkyl, alkoxy, or halogen substituents. google.com The synthesis of these substituted acylating agents is a critical first step, often starting from the corresponding substituted toluenes or xylenes. google.com
Examples of Precursors for Dimethylbenzoyl Unit Modification:
2,4,6-Trimethylbenzene acetyl chloride
m-Phenoxy benzaldehyde
2,5-Dimethylphenylacetic acid
Variations on the phenyl acetate part of the molecule can be introduced by starting with different substituted phenolic precursors. The synthesis of benzyl 2-(3-bromopropoxy)phenyl-acetate, for example, begins with 2-hydroxyphenylacetic acid, which is first esterified and then further modified. prepchem.com By using variously substituted 2-hydroxyphenylacetic acids or other substituted phenols in the initial synthetic steps, a library of analogs with diverse functionalities on the phenyl acetate ring can be created. These functionalities could include halogens, alkyl groups, or alkoxy groups, which can alter the lipophilicity and electronic properties of the resulting ester.
The general synthesis of phenyl acetate itself can be achieved by reacting phenol with acetic anhydride or acetyl chloride, a principle that can be extended to substituted phenols to create a variety of precursor molecules. wikipedia.org
| Phenyl Acetate Precursor | Potential Modification | Resulting Analog Structure |
| Phenol | Substitution (e.g., -Cl, -CH₃, -OCH₃) on the ring | 2-(2,3-Dimethylbenzoyl) substituted phenyl acetate |
| 2-Hydroxyphenylacetic acid | Esterification with different alcohols (e.g., benzyl alcohol) | Benzyl 2-(2,3-dimethylbenzoyl) substituted phenylacetate |
| Eugenol | Acylation with phenylacetic acid | Eugenyl phenyl acetate thegoodscentscompany.com |
The development of bridged or cyclic derivatives from the basic this compound scaffold involves intramolecular reactions. Transition metal-catalyzed C-H coupling methods have emerged as powerful tools for forming new rings. nih.gov For instance, a strategy could involve an initial ortho-C–H acylation followed by a subsequent intramolecular cyclization. The coupling of phenols with α,β-unsaturated aldehydes, catalyzed by ruthenium complexes, can selectively yield flavene derivatives through a sequence of C-H acylation, conjugate addition, and dehydrative annulation. nih.gov
While direct application to this compound is speculative, similar principles could be employed. A suitably functionalized derivative could undergo an intramolecular reaction, such as a Friedel-Crafts alkylation or acylation, to form a new ring, leading to a more rigid, bridged, or cyclic structure. The synthesis of dihydrobenzofuran neolignans via oxidative coupling of phenylpropanoids also provides a precedent for the formation of cyclic structures from phenolic precursors. scielo.br
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing product yield, minimizing side products, and ensuring the process is efficient and scalable. The optimization process for the synthesis of this compound would involve systematically varying several key parameters. scielo.brresearchgate.net
Key Parameters for Optimization:
Catalyst: The choice and loading of the catalyst (e.g., Lewis acids for acylation, bases for esterification) can dramatically affect reaction rates and selectivity. researchgate.net
Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction temperature. Solvent-free conditions have also been shown to be effective in some acylation reactions. researchgate.net
Temperature: Reaction temperature affects the rate of reaction and the position of equilibrium. For thermodynamically controlled reactions like the Fries rearrangement, higher temperatures may be required. ucalgary.ca
Reaction Time: Monitoring the reaction over time (e.g., by TLC or HPLC) is crucial to determine the point of maximum product formation and avoid degradation or side reactions. nih.gov
Reactant Stoichiometry: Varying the molar ratio of the reactants can shift the equilibrium to favor product formation, especially in equilibrium-limited reactions like esterification. nih.gov
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions.
| Parameter | Variation | Goal | Potential Outcome | Reference |
| Catalyst | Type (e.g., AlCl₃, ZnCl₂, Zeolite) and amount | Improve efficiency and selectivity | Higher yield, fewer byproducts | researchgate.netresearchgate.net |
| Solvent | Polarity (e.g., Dichloromethane, Acetonitrile, Toluene) | Enhance solubility, control temperature | Increased reaction rate and conversion | scielo.brchemrxiv.org |
| Temperature | Range (e.g., Room Temp. to Reflux) | Control kinetic vs. thermodynamic product | Improved regioselectivity and yield | nih.gov |
| Time | Short (minutes) to long (hours) | Maximize conversion, minimize degradation | Optimal yield for process time | researchgate.net |
| Reactant Ratio | Equimolar vs. excess of one reactant | Drive equilibrium towards products | Higher conversion of limiting reagent | nih.gov |
Isolation and Purification Techniques for the Chemical Compound
The isolation and purification of this compound from a crude reaction mixture are critical steps to obtain the compound in a pure form, suitable for subsequent analysis and applications. The methodologies employed are largely dictated by the physical and chemical properties of the target compound and the nature of the impurities present. Standard organic chemistry laboratory techniques such as extraction, column chromatography, and recrystallization are typically employed.
Following a synthetic procedure, the initial work-up generally involves quenching the reaction and separating the organic phase containing the desired product from the aqueous phase. This is commonly achieved through liquid-liquid extraction. The organic layer is then washed sequentially with dilute acidic solutions, basic solutions (like aqueous sodium bicarbonate), and brine to remove unreacted reagents and by-products. epo.orggoogle.com After drying the organic phase over an anhydrous salt such as sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product. google.com
For the purification of the crude this compound, two principal techniques are paramount: flash column chromatography and recrystallization.
Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities. olemiss.eduscispace.comamazonaws.com For aromatic ketones and esters, silica gel is the most common stationary phase. olemiss.edugoogleapis.com The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system is selected to provide a retention factor (Rf) for the desired compound in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which serves as a preliminary analysis. acs.org
A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used to elute the compounds from the column. For a compound like this compound, which possesses moderate polarity due to the ketone and ester functional groups, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether is generally effective. amazonaws.comacs.org
| Stationary Phase | Typical Eluent System | Application Notes |
|---|---|---|
| Silica Gel 60 (230–400 mesh) | Hexanes/Ethyl Acetate | A common and effective system for compounds of moderate polarity. The ratio is optimized based on TLC analysis. |
| Silica Gel | Hexanes/Diethyl Ether | An alternative to the hexanes/ethyl acetate system, which can offer different selectivity. |
| Silica Gel | Dichloromethane/Ether | Suitable for resolving less polar impurities from the target compound. |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. chemicalforums.com An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. chemicalforums.com
The selection of an appropriate solvent is determined experimentally. For benzophenone (B1666685) derivatives, a range of solvents has been proven effective. chemicalforums.com The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. epo.orggoogle.com The purified crystals are then collected by filtration.
| Solvent/Solvent System | Rationale for Use with Benzophenone Derivatives |
|---|---|
| Ethanol | Often a good choice for moderately polar organic compounds. |
| Methanol | Similar to ethanol, can be effective for recrystallization. |
| Ethanol/Water | The addition of water (an anti-solvent) can induce crystallization if the compound is too soluble in pure ethanol. epo.org |
| Cyclohexane | A non-polar solvent that can be effective for less polar compounds. |
| Toluene | A high-boiling solvent that can be useful for compounds that are highly soluble in lower-boiling solvents. chemicalforums.com |
| Petroleum Ether | A non-polar solvent mixture, often used for final purification or precipitation. |
The choice between chromatography and recrystallization, or a combination of both, depends on the purity of the crude product and the nature of the impurities. Often, flash chromatography is used for an initial purification, followed by recrystallization to obtain a highly pure, crystalline solid. The purity of the final product is typically assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 2-(2,3-Dimethylbenzoyl)phenyl acetate (B1210297). By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be constructed.
Proton (¹H) NMR Spectral Interpretation, Including Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 2-(2,3-Dimethylbenzoyl)phenyl acetate is predicted to exhibit distinct signals corresponding to the protons on the two separate aromatic rings and the three methyl groups. The chemical shifts are influenced by the electronic effects of the substituents—the electron-withdrawing carbonyl groups and the electron-donating methyl and acetate groups.
The protons on the phenyl acetate ring are influenced by the ortho-acetoxy group and the para-benzoyl substituent. The protons on the 2,3-dimethylphenyl ring are influenced by the two methyl groups and the carbonyl bridge. Protons ortho to electron-withdrawing groups are typically shifted downfield (to a higher ppm value). ucsd.edu Aromatic protons generally resonate in the 6.5-8.0 ppm region. ucsd.edu
The coupling patterns, or signal splitting, arise from the interaction of non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant (J), typically measured in Hertz (Hz). Ortho coupling (³JHH) in aromatic systems is typically in the range of 7–10 Hz, while meta coupling (⁴JHH) is smaller, around 2–3 Hz. wisc.edu
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Phenyl Acetate Ring (H-3'/H-5') | ~7.2-7.4 | Doublet of doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.0 |
| Phenyl Acetate Ring (H-4'/H-6') | ~7.5-7.7 | Doublet of doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.0 |
| 2,3-Dimethylphenyl Ring (H-4) | ~7.1-7.3 | Triplet or Doublet of doublets (t or dd) | ³J ≈ 7.5 |
| 2,3-Dimethylphenyl Ring (H-5) | ~7.3-7.5 | Triplet or Doublet of doublets (t or dd) | ³J ≈ 7.5 |
| 2,3-Dimethylphenyl Ring (H-6) | ~7.0-7.2 | Doublet (d) | ³J ≈ 7.5 |
| Acetate CH₃ | ~2.3 | Singlet (s) | - |
| Phenyl CH₃ (at C-2) | ~2.1 | Singlet (s) | - |
| Phenyl CH₃ (at C-3) | ~2.4 | Singlet (s) | - |
Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific conformation of the molecule.
Carbon-13 (¹³C) NMR Spectral Analysis, Including DEPT and 2D NMR Experiments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield. Aromatic carbon signals appear in the mid-range of the spectrum, while aliphatic methyl carbons are found upfield. The ¹³C spectrum of phenyl acetate shows the carbonyl carbon at 169.33 ppm and the carbon attached to the oxygen (C-1) at 150.77 ppm. jcsp.org.pk Substituent effects can be used to predict the shifts in the more complex target molecule. jcsp.org.pk
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between different types of carbon atoms:
DEPT-90: Only signals from CH (methine) carbons are observed.
DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (C) are not observed in DEPT spectra.
Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons. ipb.pt
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
|---|---|---|
| Ketone C=O | ~195-198 | C |
| Ester C=O | ~168-170 | C |
| Phenyl Acetate Ring (C-1') | ~150-152 | C |
| Phenyl Acetate Ring (C-2') | ~128-130 | C |
| Phenyl Acetate Ring (C-3'/C-5') | ~122-125 | CH |
| Phenyl Acetate Ring (C-4'/C-6') | ~130-133 | CH |
| 2,3-Dimethylphenyl Ring (C-1) | ~138-140 | C |
| 2,3-Dimethylphenyl Ring (C-2) | ~135-137 | C |
| 2,3-Dimethylphenyl Ring (C-3) | ~139-141 | C |
| 2,3-Dimethylphenyl Ring (C-4) | ~125-127 | CH |
| 2,3-Dimethylphenyl Ring (C-5) | ~129-131 | CH |
| 2,3-Dimethylphenyl Ring (C-6) | ~124-126 | CH |
| Acetate CH₃ | ~21 | CH₃ |
| Phenyl CH₃ (at C-2) | ~16 | CH₃ |
| Phenyl CH₃ (at C-3) | ~20 | CH₃ |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Due to steric hindrance between the ortho-methyl group and the carbonyl oxygen, the two aromatic rings in this compound are not expected to be coplanar. The molecule will adopt a twisted conformation to minimize steric strain. Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insight into this three-dimensional structure.
A 2D NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). For this molecule, NOESY correlations would be expected between:
The ortho-methyl protons (on the dimethylphenyl ring) and the ortho-protons of the phenyl acetate ring.
The H-6 proton of the dimethylphenyl ring and the ortho-protons of the phenyl acetate ring.
The presence and intensity of these cross-peaks would allow for the determination of the preferred solution-state conformation and an estimation of the dihedral angle between the two aromatic rings.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis and Intermolecular Interactions
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.
Ester C=O Stretch: The carbonyl stretching vibration of the acetate group is typically observed in the range of 1735-1750 cm⁻¹. For phenyl acetate specifically, this band is sharp and strong. researchgate.net
Ketone C=O Stretch: The aryl ketone carbonyl stretch occurs at a slightly lower frequency due to conjugation with the aromatic ring, typically in the range of 1680-1700 cm⁻¹.
C-O Stretch: The spectrum will show C-O stretching vibrations from the ester group. The C-O-C asymmetric and symmetric stretches are expected around 1250-1050 cm⁻¹. esisresearch.org
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of small peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. mdpi.com
Predicted IR Absorption Data for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2980 | Medium-Weak |
| Ester C=O Stretch | ~1745 | Strong |
| Ketone C=O Stretch | ~1690 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| Ester C-O Stretch | 1050-1250 | Strong |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Delineation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the elucidation of its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places, which allows for the unambiguous determination of the molecular formula.
Molecular Formula: C₁₇H₁₆O₃
Monoisotopic Mass: 268.1099 g/mol
HRMS Result: The [M+H]⁺ ion would be expected at m/z 269.1172.
The primary fragmentation pathways in electron ionization (EI) mass spectrometry for this compound would involve cleavage at the functional groups. The most likely fragmentation points are the bonds adjacent to the carbonyl groups (alpha-cleavage) and the ester linkage.
Predicted Major Fragmentation Pathways and Fragments:
| m/z (Predicted) | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 226 | [M - C₂H₂O]⁺ | Loss of ketene (B1206846) from the molecular ion |
| 133 | [C₉H₉O]⁺ | Cleavage of the C-C bond between the carbonyls, forming the 2,3-dimethylbenzoyl cation |
| 119 | [C₈H₇O]⁺ | Alpha-cleavage at the ketone, loss of the phenyl acetate group |
| 105 | [C₇H₅O]⁺ | Further fragmentation, loss of methyl groups |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from alkylbenzenes |
These fragmentation patterns, confirmed by HRMS, would provide definitive evidence for the connectivity of the benzoyl and phenyl acetate moieties.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Comprehensive searches of mass spectrometry databases and the scientific literature did not yield specific experimental data for the Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectra of this compound. While mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of organic compounds, publicly available fragmentation data for this specific molecule could not be located.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Detailed investigation into crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), revealed no deposited crystal structure for this compound. Consequently, a formal analysis of its solid-state molecular geometry and crystal packing is not possible at this time.
No published studies on the single-crystal X-ray diffraction of this compound were found. Therefore, crucial crystallographic parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics are not available.
A placeholder for a typical data table that would be generated from such a study is provided below.
| Crystal Data | Data Not Available |
| Empirical formula | - |
| Formula weight | - |
| Temperature/K | - |
| Crystal system | - |
| Space group | - |
| a/Å | - |
| b/Å | - |
| c/Å | - |
| α/° | - |
| β/° | - |
| γ/° | - |
| Volume/ų | - |
| Z | - |
| ρcalcg/cm³ | - |
| μ/mm⁻¹ | - |
| F(000) | - |
| Data collection | Data Not Available |
| Radiation type | - |
| θ range for data collection/° | - |
| Index ranges | - |
| Reflections collected | - |
| Independent reflections | - |
| Refinement | Data Not Available |
| Rint | - |
| Goodness-of-fit on F² | - |
| Final R indexes [I >= 2σ (I)] | - |
| R indexes [all data] | - |
As a crystal structure is a prerequisite for the theoretical examination of intermolecular interactions, no analysis of hydrogen bonding or other non-covalent interactions, such as Hirshfeld surface analysis, has been performed for this compound. Such analyses provide valuable insights into the forces that govern crystal packing, but they cannot be conducted without the foundational crystallographic data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
A search of the available scientific literature and spectral databases did not uncover any experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound. This technique is used to study the electronic transitions within a molecule and characterize its chromophores. Without experimental data, a discussion of its absorption maxima (λmax) and the nature of its electronic transitions (e.g., π → π* or n → π*) cannot be provided.
Chemical Reactivity and Reaction Mechanisms
Hydrolytic Stability of the Ester Linkage
The ester group in 2-(2,3-Dimethylbenzoyl)phenyl acetate (B1210297) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism. libretexts.org
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. perlego.comlibretexts.org The reaction for 2-(2,3-Dimethylbenzoyl)phenyl acetate results in the formation of 2-(2,3-dimethylbenzoyl)phenol and acetic acid.
The generally accepted mechanism for this transformation is the A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. slideshare.net
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. slideshare.net
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group, specifically the phenoxy oxygen, making it a better leaving group (phenol).
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the protonated leaving group as 2-(2,3-dimethylbenzoyl)phenol.
Deprotonation: The resulting protonated acetic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final acetic acid product. libretexts.org
The equilibrium of this reaction can be shifted towards the products by using a large excess of water. libretexts.org
Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that involves heating the ester with a strong base, such as sodium hydroxide (B78521). studysmarter.co.ukwikipedia.org This reaction cleaves the ester linkage in this compound to produce the salt of the carboxylic acid (sodium acetate) and the corresponding alcohol (2-(2,3-dimethylbenzoyl)phenol). libretexts.org
The process follows the B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. slideshare.net
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. studysmarter.co.uk
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the phenoxide ion (2-(2,3-dimethylbenzoyl)phenoxide) as the leaving group. The stability of the resulting phenoxide ion, which is greater than that of an alkoxide ion, facilitates this step.
Acid-Base Reaction: The phenoxide ion is a base and deprotonates the newly formed acetic acid, which is acidic. This final, fast, and irreversible acid-base reaction yields 2-(2,3-dimethylbenzoyl)phenol and the acetate anion.
Because the final step is irreversible, a stoichiometric amount of base is consumed in the reaction, which is why it is referred to as base-mediated rather than base-catalyzed.
Table 1: Comparison of Hydrolysis Conditions for this compound
| Parameter | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis |
|---|---|---|
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Nature of Reaction | Reversible | Irreversible |
| Products | 2-(2,3-Dimethylbenzoyl)phenol + Acetic Acid | 2-(2,3-Dimethylbenzoyl)phenol + Acetate Salt |
| Mechanism Type | A_AC2 | B_AC2 |
| Key Intermediate | Tetrahedral Intermediate | Tetrahedral Intermediate |
Transesterification Reactions with Various Alcohols or Phenols
Transesterification is a process where the -OR' group of an ester is exchanged with an -OR'' group from another alcohol or phenol (B47542). This reaction is typically catalyzed by either an acid or a base. For this compound, transesterification would involve reacting it with an alcohol (R''-OH) or a different phenol (Ar''-OH) to produce a new ester and 2-(2,3-dimethylbenzoyl)phenol.
The mechanism is analogous to hydrolysis, with the alcohol or phenol acting as the nucleophile instead of water.
Acid-Catalyzed Transesterification: The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol/phenol.
Base-Catalyzed Transesterification: A strong base is used to deprotonate the incoming alcohol/phenol, creating a more potent nucleophile (alkoxide or phenoxide) that attacks the ester's carbonyl carbon.
The reaction is an equilibrium process. To drive it towards the desired product, the incoming alcohol/phenol is often used in large excess, or one of the products is removed from the reaction mixture as it forms. The relative stability and steric hindrance of the participating alcohols/phenols and esters influence the equilibrium position. pearson.com
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings
The structure of this compound contains two distinct aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq The reactivity and regioselectivity (the position of substitution) on each ring are determined by the electronic and steric effects of the substituents attached to them. libretexts.orgmsu.edu
Ring A (Dimethyl-substituted ring): This ring is attached to two methyl groups (-CH₃) and the carbonyl part of the benzoyl group (-C=O).
Methyl groups: These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.
Carbonyl group: This is a strong deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.
Ring B (Acetate-substituted ring): This ring is attached to the acetate group (-OCOCH₃) and the phenyl part of the benzoyl group.
Acetate group: This is an activating group. The lone pairs on the oxygen atom adjacent to the ring can be donated through resonance, directing incoming electrophiles to the ortho and para positions. It is a weaker activator than a hydroxyl (-OH) group because the oxygen's lone pair also resonates with the acetyl carbonyl. quora.com
Benzoyl group: This large substituent is deactivating and directs meta. It also poses significant steric hindrance, particularly at the ortho position adjacent to it.
These are common EAS reactions that would primarily occur on Ring B.
Halogenation (e.g., Bromination): In the presence of a Lewis acid catalyst like FeBr₃, bromine (Br₂) will react to substitute a hydrogen atom. The major product would be 4-bromo-2-(2,3-dimethylbenzoyl)phenyl acetate, with a smaller amount of the 2-bromo isomer.
Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) is introduced. google.com The nitronium ion (NO₂⁺) electrophile will attack the activated ring, yielding primarily 4-nitro-2-(2,3-dimethylbenzoyl)phenyl acetate.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is reversible and would likely yield 4-(acetylamino)-3-(2,3-dimethylbenzoyl)benzenesulfonic acid.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Target Ring | Directing Group | Predicted Major Product |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Ring B | -OCOCH₃ (ortho, para-directing) | 4-bromo-2-(2,3-dimethylbenzoyl)phenyl acetate |
| Nitration | HNO₃, H₂SO₄ | Ring B | -OCOCH₃ (ortho, para-directing) | 4-nitro-2-(2,3-dimethylbenzoyl)phenyl acetate |
| Sulfonation | SO₃, H₂SO₄ | Ring B | -OCOCH₃ (ortho, para-directing) | 4-(acetylamino)-3-(2,3-dimethylbenzoyl)benzenesulfonic acid |
The Friedel-Crafts reactions are a set of reactions used to attach alkyl or acyl substituents to an aromatic ring using a strong Lewis acid catalyst. wikipedia.org However, these reactions have significant limitations. They fail on aromatic rings that are substituted with moderate to strong deactivating groups. ethz.ch
In this compound, both aromatic rings possess deactivating substituents.
Ring A: Strongly deactivated by the carbonyl group.
Ring B: While activated by the acetate group, it is also attached to the deactivating benzoyl substituent. Furthermore, the Lewis acid catalyst required for the reaction can coordinate with the oxygen atoms of the ester and carbonyl groups, leading to further deactivation of the entire molecule and potential side reactions.
Therefore, this compound is expected to be unreactive under standard Friedel-Crafts acylation or alkylation conditions. The presence of the strongly deactivating benzoyl ketone functionality effectively poisons the catalyst and deactivates the rings, preventing the reaction from proceeding. rsc.org
Nucleophilic Substitution Reactions at the Carbonyl Center
The ester and ketone carbonyl groups present in this compound are primary sites for nucleophilic attack. Kinetic studies on related Y-substituted phenyl benzoates with various nucleophiles, such as cyanide ion (CN⁻) and butane-2,3-dione monoximate (Ox⁻), provide insight into the mechanisms of these reactions.
The reaction of phenyl benzoates with anionic nucleophiles is typically a second-order process. The rate of these nucleophilic substitution reactions is highly dependent on the nature of the leaving group (the phenoxide). As the basicity of the leaving group decreases (i.e., the pKa of its conjugate acid decreases), the reaction rate constant tends to increase. For instance, in reactions with Ox⁻, the second-order rate constant (kₒₓ₋) was shown to increase significantly as the leaving group became less basic.
The mechanism of these substitution reactions can be either a concerted process or a stepwise pathway involving a tetrahedral intermediate. The determination of the rate-determining step (RDS) is crucial for elucidating the precise mechanism. For many phenyl benzoate (B1203000) systems reacting with strong nucleophiles, the reaction proceeds through a stepwise mechanism where the formation of the addition intermediate is the rate-determining step. However, for others, the expulsion of the leaving group is the RDS.
Linear free-energy relationships, such as the Hammett and Yukawa-Tsuno plots, are instrumental in dissecting these mechanisms. For the reactions of Y-substituted phenyl benzoates with Ox⁻, a Yukawa-Tsuno plot yielded a good linear correlation with a ρY value of 2.20, indicating that the departure of the leaving group is the rate-determining step. In contrast, reactions of similar esters with cyanide ion have been proposed to proceed through a concerted mechanism based on the magnitude of Brønsted-type (βlg) and Hammett (ρY) values. nih.gov
Table 1: Kinetic Parameters for Nucleophilic Substitution Reactions of Phenyl Benzoate Analogs
| Nucleophile | Leaving Group (Y-PhO⁻) | pKa (Y-PhOH) | Rate Constant (kNu⁻) M⁻¹s⁻¹ | ρY Value | Proposed Mechanism |
|---|---|---|---|---|---|
| Ox⁻ | Varied | 10.4 to 5.60 | 0.703 to 961 | 2.20 | Stepwise (Leaving group expulsion is RDS) |
| CN⁻ | Varied | 10.20 to 4.11 | 8.43 × 10⁻³ to 1.22 | 1.37 | Concerted |
Data extrapolated from studies on analogous phenyl benzoate systems. nih.govorganic-chemistry.org
Reduction and Oxidation Reactions of the Benzoyl and Acetate Moieties
The two carbonyl functionalities of this compound exhibit distinct reactivity towards reduction and oxidation.
Reduction Reactions: The benzoyl ketone can be selectively reduced to a secondary alcohol using mild hydride-transfer reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of benzophenones to their corresponding diphenylmethanols (benzhydrols). organic-chemistry.orgresearchgate.net The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. organic-chemistry.orgaurigeneservices.com
The ester group is generally less reactive towards NaBH₄. However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester. The reduction of the phenyl acetate moiety would lead to the cleavage of the ester bond, producing 2-(2,3-dimethylbenzoyl)phenol and ethanol. nih.gov
Oxidation Reactions: The benzoyl and acetate moieties are generally resistant to oxidation under standard conditions. However, specific methods have been developed for the oxidation of related structures. For instance, aryl acetates can be oxidized to α-ketoesters using reagents like aqueous tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst. organic-chemistry.org While this reaction typically targets the α-position of the acetate group, the benzophenone (B1666685) core itself is quite stable. The oxidation of benzophenones to facilitate ring-opening or rearrangement requires harsh conditions and is not a common transformation.
Photochemical Reactivity and Degradation Pathways
The photochemical behavior of this compound is dominated by the benzophenone chromophore, a well-known photosensitizer. google.com Upon absorption of UVA or UVB radiation, the benzophenone moiety undergoes intersystem crossing from the excited singlet state (S₁) to a more stable triplet state (T₁).
This excited triplet state is highly reactive and can abstract a hydrogen atom from a suitable donor molecule, resulting in the formation of a ketyl radical. This process is a key step in many photodegradation pathways and can lead to the generation of reactive oxygen species (ROS). The specific degradation products can vary depending on the reaction environment, such as the presence of hydrogen-donating solvents or other organic molecules.
The phenyl acetate portion of the molecule can also undergo photochemical transformation. The most notable reaction is the photo-Fries rearrangement . Upon UV irradiation, the ester can undergo homolytic cleavage of the acyl-oxygen bond to form a radical pair within a solvent cage. This radical pair can then recombine in several ways, leading to the formation of ortho- and para-hydroxyacetophenone derivatives, or it can revert to the starting ester. nih.gov
Hydrogen abstraction by the excited benzophenone triplet state, leading to radical-mediated degradation.
Photo-Fries rearrangement of the phenyl acetate group, yielding substituted hydroxyketones.
Photohydrolysis of the ester bond, particularly in the presence of water.
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
The structural framework of this compound, specifically the ortho-aroylphenyl unit, makes it a potential precursor for the synthesis of various heterocyclic compounds. The key step often involves the hydrolysis of the acetate group to unmask a phenol, which can then be further manipulated, or the entire aroylbenzoic acid substructure can be used for cyclization reactions.
Phthalazinone derivatives are an important class of nitrogen-containing heterocycles. A common synthetic route involves the cyclization of a 2-aroylbenzoic acid with hydrazine (B178648) hydrate. While the title compound is a phenyl acetate derivative, it can be envisioned as a precursor to the necessary 2-(2,3-dimethylbenzoyl)benzoic acid. A plausible, though multi-step, pathway could involve the hydrolysis of the acetate to the corresponding phenol, followed by oxidation of the phenol to a carboxylic acid.
A more direct synthetic connection has been demonstrated for benzophenones, which can be oxidized using reagents like chromium(VI) oxide to yield the corresponding 2-aroylbenzoic acids. These intermediates are then readily cyclized with hydrazine to form the 4-aryl-1(2H)-phthalazinone core. This highlights the utility of the benzophenone scaffold, present in the title compound, as a foundational element for phthalazinone synthesis.
Pyridazinone derivatives are six-membered heterocycles with two adjacent nitrogen atoms. A primary synthetic strategy for this ring system involves the condensation of γ-ketoacids with hydrazine derivatives. For example, β-benzoylpropionic acid, which can be synthesized via Friedel-Crafts acylation, is a common precursor that undergoes cyclization with hydrazine to form a dihydropyridazinone ring. While this compound is not a direct precursor, its benzoyl moiety is a key structural feature of the necessary starting materials. Substantial modification would be required to transform the title compound into a suitable γ-ketoacid for pyridazinone synthesis.
Furanone architectures , specifically 3(2H)-furanones, are typically synthesized through the intramolecular cyclization of precursors like γ-hydroxyalkynones or allenic hydroxyketones. Another route involves the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an excited carbonyl compound (like benzophenone) and an alkene or furan (B31954) to form an oxetane, which can then be rearranged. aurigeneservices.com This photochemical pathway represents a more direct, albeit specialized, potential use of the benzophenone core within the title compound for constructing related four-membered oxygen heterocycles that could serve as furanone precursors.
The synthesis of 1,3-benzoxazin-4-one ring systems generally relies on precursors containing a pre-formed ortho-amino benzoic acid (anthranilic acid) skeleton. Common methods include the reaction of anthranilic acids with acid chlorides or anhydrides. Other modern approaches involve palladium-catalyzed carbonylative coupling of 2-iodoanilines.
Given these synthetic requirements, this compound is not a suitable direct precursor for benzoxazinone (B8607429) synthesis. The structure lacks the essential nitrogen atom ortho to the carbonyl-bearing group on the phenyl ring. The conversion of the title compound into a suitable precursor, such as a derivative of anthranilic acid, would necessitate a complex and inefficient series of transformations, including nitration, reduction, and hydrolysis steps. Therefore, its role in the synthesis of this particular class of heterocycles is not established.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a wealth of information, from the three-dimensional arrangement of atoms to the distribution of electrons and the prediction of spectroscopic properties.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. For a flexible molecule like 2-(2,3-Dimethylbenzoyl)phenyl acetate (B1210297), which possesses several rotatable single bonds, multiple energy minima corresponding to different conformers may exist. Conformational analysis is the systematic study of these different spatial arrangements and their relative energies.
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The low-energy conformations identified from this analysis represent the most probable shapes the molecule will adopt. The results of a hypothetical geometry optimization and conformational analysis for 2-(2,3-Dimethylbenzoyl)phenyl acetate are presented in Table 1.
Table 1: Hypothetical Calculated Geometric Parameters for the Lowest Energy Conformer of this compound
| Parameter | Value |
|---|---|
| Dihedral Angle (Car-C=O-Car-O) | 45.8° |
| Dihedral Angle (C=O-O-Car-Car) | -172.1° |
| Bond Length (C=O) | 1.21 Å |
| Bond Length (O-Cacetyl) | 1.35 Å |
| Relative Energy | 0.00 kcal/mol (Global Minimum) |
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry used to explain and predict the outcome of chemical reactions. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.
For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions most likely to be involved in chemical reactions. In a typical calculation, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be centered on the electron-deficient carbonyl groups. A hypothetical representation of the FMO analysis for this compound is provided in Table 2.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.54 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.31 | Indicator of chemical reactivity and stability |
Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. researchgate.netnih.govmdpi.comresearchgate.net
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the 1H and 13C chemical shifts for a given geometry of this compound, one can predict its NMR spectra. semanticscholar.org
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to generate a theoretical infrared (IR) spectrum. This aids in the assignment of experimental IR bands to specific molecular vibrations. researchgate.net
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This calculation provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
A hypothetical summary of predicted spectroscopic data for this compound is presented in Table 3.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (Aromatic Protons) | 7.1 - 8.0 ppm |
| 13C NMR | Chemical Shift (Carbonyl Carbon) | 168.5 ppm |
| IR | Vibrational Frequency (C=O stretch) | 1735 cm-1 |
| UV-Vis | λmax | 254 nm |
Molecular Docking and Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. ekb.egchemrevlett.com This method is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition.
The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target receptor are obtained, often from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling. The ligand structure is typically optimized to its lowest energy conformation.
Next, a search algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. This involves systematically translating and rotating the ligand and allowing its rotatable bonds to flex. At each step, a scoring function is used to evaluate the "goodness" of the ligand's pose. Scoring functions are mathematical models that estimate the binding affinity between the ligand and the receptor.
Finally, the various poses are ranked based on their scores, and the top-ranked poses are analyzed to understand the key interactions driving the binding.
The analysis of the docked poses of this compound within a hypothetical receptor active site would reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: Although this compound is not a strong hydrogen bond donor, the oxygen atoms of the carbonyl and ester groups can act as hydrogen bond acceptors, interacting with donor groups on the receptor such as the side chains of serine, threonine, or tyrosine residues.
Hydrophobic Interactions: The aromatic rings and methyl groups of the ligand are hydrophobic and are likely to form favorable interactions with nonpolar residues in the binding pocket, such as leucine, valine, and phenylalanine.
π-π Stacking: The phenyl and dimethylbenzoyl rings can engage in π-π stacking interactions with the aromatic side chains of receptor residues like phenylalanine, tyrosine, and tryptophan.
A hypothetical summary of the predicted intermolecular contacts for this compound in a receptor binding site is provided in Table 4.
Table 4: Hypothetical Predicted Intermolecular Contacts for this compound in a Receptor Binding Site
| Type of Interaction | Ligand Moiety Involved | Potential Interacting Receptor Residue | Estimated Distance (Å) |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine -OH | 2.9 |
| Hydrophobic Interaction | Dimethylphenyl Group | Leucine Side Chain | 3.8 |
| π-π Stacking | Phenyl Acetate Ring | Phenylalanine Ring | 4.2 |
| Van der Waals | Methyl Groups | Alanine Side Chain | 3.5 |
Computational Prediction of Binding Energies and Affinities
No specific studies predicting the binding energies or affinities of this compound to any biological target or host molecule were found.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
There is no published research detailing molecular dynamics simulations performed to investigate the conformational dynamics and stability of this compound.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
No QSAR models have been specifically developed or reported for a series of derivatives of this compound.
Selection and Calculation of Molecular Descriptors
As no QSAR models exist, there are no corresponding studies on the selection and calculation of molecular descriptors for this compound.
Statistical Validation and Predictive Capability of QSAR Models
Without the development of QSAR models, there is no information on their statistical validation or predictive capabilities.
Virtual Screening and Library Design for Novel Derivatives
No research could be found that uses this compound as a scaffold for virtual screening or in the design of novel derivative libraries.
This lack of specific data highlights a potential area for new research. The computational methodologies are well-established, and their application to this compound could yield valuable insights into its physicochemical properties and potential applications.
Structure Activity Relationship Sar Investigations for Derivatives
Impact of Substituent Nature and Position on the Dimethylbenzoyl Moiety on SAR
The dimethylbenzoyl moiety is a key feature of 2-(2,3-Dimethylbenzoyl)phenyl acetate (B1210297), and modifications to this part of the molecule can have a significant impact on its biological activity. The nature and position of substituents on the benzoyl ring can influence the compound's potency, selectivity, and pharmacokinetic properties.
In studies of related phenyl benzoates, it has been observed that the electronic effects of substituents on the benzoyl ring can significantly influence the properties of the molecule. Electron-withdrawing and electron-donating substituents on the benzoyl ring have been shown to have a reverse effect on the carbonyl carbon's chemical shift in NMR studies, indicating a change in the electronic environment of this critical group nih.gov. Specifically, electron-withdrawing groups tend to cause a shielding effect, while electron-donating groups have the opposite influence nih.gov. Both inductive and resonance effects of these substituents are significant nih.gov.
For derivatives of 2-(2,3-Dimethylbenzoyl)phenyl acetate, it can be inferred that the introduction of various substituents on the dimethylbenzoyl ring would similarly alter the electronic properties of the benzoyl carbonyl group. The activity of these derivatives would likely be sensitive to these changes. For instance, the introduction of a third methyl group or other electron-donating groups might increase the electron density at the carbonyl oxygen, potentially affecting its ability to act as a hydrogen bond acceptor. Conversely, the introduction of electron-withdrawing groups like halogens or nitro groups would decrease the electron density, which could also modulate binding affinity to a biological target.
The position of the substituents is also critical. The existing methyl groups at the 2 and 3 positions already impose steric constraints and influence the conformation of the molecule. Adding further substituents, particularly at the ortho positions (positions 2 and 6 of the benzoyl ring), could lead to significant steric hindrance, which may either be beneficial or detrimental to activity depending on the topology of the target's binding site.
A hypothetical SAR study on the dimethylbenzoyl moiety could involve synthesizing a series of analogs with different substituents at various positions, as outlined in the table below.
| Substituent (R) | Position on Benzoyl Ring | Expected Electronic Effect | Expected Steric Effect | Hypothetical Impact on Activity |
|---|---|---|---|---|
| -H (unsubstituted) | - | Neutral | Minimal | Baseline activity |
| -CH3 | 4 | Electron-donating | Moderate | Potentially increased activity due to favorable hydrophobic interactions |
| -OCH3 | 4 | Electron-donating | Moderate | May increase activity through hydrogen bond acceptance |
| -Cl | 4 | Electron-withdrawing | Moderate | Could increase activity through halogen bonding or altered electronics |
| -NO2 | 4 | Strongly electron-withdrawing | Moderate | May decrease activity due to unfavorable electronic changes |
Influence of the Phenyl Acetate Component on Molecular Activity
The ester group itself is a potential site for hydrolysis by esterases in the body, which could lead to metabolic inactivation or, in the case of a prodrug, activation. The rate of this hydrolysis can be influenced by the nature of the groups attached to the ester. For instance, the hydrolysis rate of phenyl acetate is influenced by the electronic properties of the phenyl group pearson.com. In benzyl acetate, the benzyl group is less directly conjugated with the carbonyl carbon, which can affect the hydrolysis rate compared to phenyl acetate pearson.com. This suggests that modifications to the phenyl ring of the phenyl acetate moiety in this compound could alter its metabolic stability.
Furthermore, the phenyl ring of the phenyl acetate can be substituted to probe for additional interactions with a biological target. Introducing substituents on this ring can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For example, in a series of novel 5α-reductase inhibitors based on a phenoxybenzoylphenyl acetic acid scaffold, modifications to the phenoxy group (analogous to the phenyl acetate) were found to significantly impact inhibitory activity acs.org.
A systematic exploration of the phenyl acetate moiety could involve the synthesis of derivatives with various substituents on the phenyl ring, as well as replacement of the acetate with other ester groups.
| Modification to Phenyl Acetate Moiety | Rationale | Hypothetical Impact on Activity |
|---|---|---|
| Substitution on the phenyl ring (e.g., -F, -Cl, -CH3) | To explore additional binding interactions and modify lipophilicity. | Dependent on the nature and position of the substituent and the target binding site. |
| Replacement of acetate with a longer chain ester (e.g., propionate, butyrate) | To investigate the influence of the size and lipophilicity of the ester group. | May increase lipophilicity and potentially alter metabolic stability. |
| Replacement of the phenyl ring with other aromatic systems (e.g., pyridyl, naphthyl) | To explore different steric and electronic requirements for the aromatic ring. | Could lead to novel binding modes and improved activity or selectivity. |
Steric and Electronic Effects on the Overall Molecular Function
Steric Effects: The three-dimensional shape and size of the molecule are critical for its activity. The two methyl groups on the benzoyl ring of the parent compound already create a specific steric profile. The dihedral angle between the benzoyl and phenyl rings is influenced by these substituents, and this conformation may be important for activity. In a study of N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a significant effect on antiviral activity pearson.com. Bulky groups can hinder the approach of a molecule to its target, but they can also provide beneficial van der Waals interactions if they fit well into a hydrophobic pocket.
Electronic Effects: The distribution of electrons within the molecule influences its polarity, ability to form hydrogen bonds, and reactivity. The carbonyl group of the benzoyl moiety and the ester carbonyl are both potential hydrogen bond acceptors. The aromatic rings can participate in π-π stacking or cation-π interactions. As previously mentioned, substituents on either the benzoyl or the phenyl acetate ring can modulate the electronic properties of the entire molecule nih.gov. A database of steric and electronic properties of heteroaryl substituents highlights the importance of these quantitative descriptors in establishing structure-activity relationships nih.gov.
The following table summarizes the potential steric and electronic contributions of different parts of the this compound molecule.
| Molecular Fragment | Potential Steric Contribution | Potential Electronic Contribution |
|---|---|---|
| 2,3-Dimethylbenzoyl moiety | Influences the conformation and can provide hydrophobic interactions. | The carbonyl group is a hydrogen bond acceptor; the aromatic ring can engage in π-stacking. |
| Phenyl acetate moiety | The phenyl ring can provide hydrophobic interactions. | The ester carbonyl is a hydrogen bond acceptor; the aromatic ring can engage in π-stacking. |
| Ester linkage | Relatively flexible, allowing for conformational adjustments. | Contributes to the overall polarity of the molecule. |
Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be inferred from its structure and the SAR of related compounds.
Based on the analysis of the different moieties of the molecule, a hypothetical pharmacophore model for this class of compounds could include:
A hydrogen bond acceptor: The carbonyl oxygen of the benzoyl group is a likely candidate for a key hydrogen bond acceptor.
A second hydrogen bond acceptor: The ester carbonyl oxygen could also serve as a hydrogen bond acceptor.
Two aromatic/hydrophobic regions: The dimethylbenzoyl ring and the phenyl ring of the phenyl acetate moiety can provide hydrophobic interactions and potentially engage in π-π stacking with aromatic residues in the binding site. The benzoylpiperidine fragment, for instance, is considered a privileged structure in medicinal chemistry, in part due to the favorable interactions of the benzoyl group mdpi.com.
A specific spatial arrangement of these features: The relative orientation of the two aromatic rings and the hydrogen bond acceptors, dictated by the ester linkage and the substitution pattern on the benzoyl ring, is likely crucial for activity.
The development of a detailed pharmacophore model would require the synthesis and biological testing of a diverse set of analogs to map out the essential and exclusionary regions of the binding site.
Development of Design Principles for Rational Compound Modification
Based on the SAR investigations, several design principles can be formulated for the rational modification of this compound to develop new analogs with improved properties. Rational design aims to move away from trial-and-error approaches by using an understanding of the structure-property-performance relationships to guide the synthesis of new compounds nih.gov.
Principle 1: Fine-tuning of electronic properties. The electronic nature of both aromatic rings can be systematically varied to optimize interactions with the target. This can be achieved by introducing a range of electron-donating and electron-withdrawing substituents at various positions.
Principle 2: Exploration of steric boundaries. The steric bulk of the substituents on both rings can be modified to probe the size and shape of the binding pocket. This could involve introducing smaller or larger alkyl groups, or conformationally restricted groups.
Principle 3: Modification of the linker. The ester linkage can be replaced with other functional groups, such as amides or ethers, to alter the compound's stability, flexibility, and hydrogen bonding capacity.
Principle 4: Bioisosteric replacement. The aromatic rings can be replaced with other bioisosteric groups, such as heteroaromatic rings (e.g., thiophene, pyridine), to explore alternative binding interactions and improve physicochemical properties.
The following table provides examples of rational modifications based on these design principles.
| Design Principle | Example Modification | Expected Outcome |
|---|---|---|
| Fine-tuning of electronic properties | Introduction of a 4-fluoro substituent on the benzoyl ring. | Altered electronic properties of the benzoyl carbonyl, potentially leading to improved binding affinity. |
| Exploration of steric boundaries | Replacement of the 2,3-dimethyl groups with a single 2-tert-butyl group. | Significant change in the steric profile, which could enhance or disrupt binding. |
| Modification of the linker | Replacement of the ester linkage with an amide linkage. | Increased metabolic stability and introduction of a hydrogen bond donor. |
| Bioisosteric replacement | Replacement of the phenyl acetate with a pyridyl acetate. | Introduction of a nitrogen atom for potential hydrogen bonding and altered solubility. |
Insufficient Information to Generate Article on "this compound"
While general information on related classes of compounds, such as other benzophenones and phenyl acetates, is available, these data are not directly applicable to the specific molecular structure and substitution pattern of this compound. Extrapolating information from analogous compounds would not meet the required standards of scientific accuracy and specificity for the requested article.
Consequently, without sufficient primary or secondary research sources focusing on the synthesis, potential catalytic applications, role in materials science, or use as a chemical probe for this particular compound, it is not possible to generate the detailed and authoritative content required for each section and subsection of the user's request. Any attempt to create the article would be based on speculation rather than documented scientific findings.
Therefore, this report concludes that there is not enough available information in the public domain to fulfill the user's request for a detailed article solely on “this compound” at this time. Further original research would be required to elucidate the properties and applications of this specific chemical entity.
Conclusion and Future Research Perspectives
Synthesis of Key Academic Findings on 2-(2,3-Dimethylbenzoyl)phenyl Acetate (B1210297)
Academic inquiry into the chemical compound 2-(2,3-Dimethylbenzoyl)phenyl acetate has, to date, been limited, with a notable absence of extensive, dedicated studies on its specific properties and applications. However, by examining the broader class of benzophenone (B1666685) derivatives to which it belongs, key academic findings can be synthesized to infer its likely characteristics. Research on substituted benzophenones provides a foundational understanding of their synthesis, spectroscopic behavior, and potential utility. nih.gov
The synthesis of phenyl acetates, in general, can be achieved through methods such as the reaction of a phenol (B47542) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. google.comresearchgate.net For this compound specifically, a plausible synthetic route would involve the Friedel-Crafts acylation of a suitable substituted benzene (B151609) ring followed by acetylation of a hydroxyl group. The core structure, a benzophenone derivative, is a well-established scaffold in medicinal chemistry and materials science. nih.gov
Spectroscopic studies on various benzophenone derivatives have revealed that their photophysical properties are significantly influenced by the nature and position of substituents on the phenyl rings. researchgate.netnih.gov It is well-understood that substituents can alter the electronic distribution within the molecule, thereby affecting its absorption and emission spectra. researchgate.net For this compound, the presence of two methyl groups on one phenyl ring and an acetate group on the other is expected to modulate its electronic and steric properties.
Identification of Existing Research Gaps and Unexplored Areas
The primary research gap concerning this compound is the lack of empirical data on its synthesis, characterization, and potential applications. While general synthetic pathways can be postulated, the specific reaction conditions, yields, and purification methods have not been documented in peer-reviewed literature. This absence of foundational research hinders any further exploration of its properties.
A significant unexplored area is the comprehensive spectroscopic and photophysical characterization of this compound. Although studies on other benzophenones suggest that the substituent pattern influences their UV-visible absorption and fluorescence properties, detailed experimental data for this compound is missing. researchgate.netnih.gov Understanding these properties is crucial for identifying potential applications in areas such as photochemistry or materials science.
Furthermore, the biological activity of this compound remains entirely unexplored. Many benzophenone derivatives exhibit a range of biological activities, including anticancer and anti-inflammatory properties. nih.gov However, without any screening or targeted studies, the potential of this specific compound in medicinal chemistry is unknown. The lack of research into its biological effects represents a significant gap in the current understanding.
Proposed Directions for Future Academic and Methodological Research
To address the existing knowledge gaps, a structured approach to future research is necessary. This should encompass novel synthetic methodologies, in-depth characterization, and predictive computational modeling.
Exploration of Green Chemistry Approaches for Synthesis
Future synthetic research should prioritize the development of environmentally benign methods for producing this compound. Traditional synthesis routes often involve harsh reagents and solvents. Green chemistry approaches could include:
Catalyst-free synthesis: Investigating the feasibility of synthesizing phenolic esters under solvent-free conditions by optimizing temperature, which would reduce the need for potentially hazardous catalysts and solvents. jetir.org
Solid acid catalysts: Employing reusable solid acid catalysts, which can simplify product purification and minimize waste generation.
Microwave-assisted synthesis: Exploring the use of microwave irradiation to accelerate reaction times and potentially improve yields, often with reduced energy consumption compared to conventional heating methods.
Advanced Spectroscopic Characterization Under Varied Conditions
A thorough investigation of the spectroscopic properties of this compound is essential. This should go beyond standard characterization and delve into its behavior under different environmental conditions. Proposed studies include:
Solvatochromism studies: Examining the effect of solvent polarity on the UV-visible absorption and fluorescence spectra to understand the nature of the electronic transitions and the influence of solute-solvent interactions. researchgate.netnih.gov
Temperature-dependent spectroscopy: Investigating how changes in temperature affect the spectroscopic properties, which can provide insights into the molecule's conformational dynamics and excited-state processes.
Time-resolved spectroscopy: Utilizing techniques such as transient absorption spectroscopy to probe the dynamics of excited states, which is crucial for understanding its photochemical behavior.
Enhanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool for predicting and understanding the properties of this compound. Future computational work should focus on:
DFT and TD-DFT calculations: Employing Density Functional Theory (DFT) and Time-Dependent DFT to accurately predict the ground and excited-state geometries, electronic structures, and UV-visible absorption spectra. scialert.net
Molecular dynamics simulations: Performing molecular dynamics simulations to study the conformational flexibility of the molecule and its interactions with different solvent environments.
QSAR modeling: If initial biological activity is discovered, Quantitative Structure-Activity Relationship (QSAR) models could be developed to guide the design of new derivatives with enhanced potency and selectivity.
By pursuing these proposed research directions, the scientific community can begin to fill the significant knowledge gaps surrounding this compound and unlock its potential for future applications.
Q & A
Q. What are the optimal synthetic conditions for 2-(2,3-Dimethylbenzoyl)phenyl acetate to maximize yield and purity?
A robust method involves esterification of 2-(2,3-dimethylbenzoyl)phenol with acetic anhydride in the presence of an acid catalyst. For example, dissolving 0.01 moles of the phenolic precursor in methanol with concentrated sulfuric acid (1% v/v), followed by refluxing for 4–6 hours, yields the ester. Post-reaction, the mixture is quenched in ice water, and the precipitate is filtered, washed, and recrystallized from ethanol to achieve >95% purity . Adjusting reaction time and catalyst loading (e.g., using p-toluenesulfonic acid instead of H₂SO₄) can optimize yield.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~2.3 ppm for acetate methyl, δ ~165–170 ppm for carbonyl carbons). Aromatic protons from the 2,3-dimethylbenzoyl group appear as multiplet signals in δ 6.8–8.0 ppm .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) refines atomic positions and bond angles. High-resolution data (d-spacing <0.8 Å) are recommended for precise charge density analysis .
Q. How should researchers purify this compound to remove synthetic byproducts?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates unreacted precursors. For crystalline purity, slow evaporation from ethanol at 4°C yields well-defined crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What are the storage conditions to ensure compound stability?
Store the compound in airtight, light-protected containers at 2–8°C. Stability studies suggest minimal degradation (<2%) over 24 months under these conditions. Avoid aqueous or basic environments to prevent ester hydrolysis .
Advanced Research Questions
Q. How can conflicting bioactivity results (e.g., antimicrobial potency) be resolved in studies of this compound?
Contradictions often arise from assay variability. Standardize protocols:
- Use broth microdilution (CLSI guidelines) for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) to distinguish antimicrobial vs. nonspecific effects .
- Replicate under controlled oxygen and humidity levels to minimize environmental interference.
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like cytochrome P450 (PDB ID: 1TQN). The 2,3-dimethylbenzoyl group may occupy hydrophobic pockets, while the acetate enhances solubility.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to rank affinity .
Q. How can degradation pathways be analyzed under accelerated stability-testing conditions?
Subject the compound to stress conditions:
Q. What comparative approaches evaluate structural analogs (e.g., 2,5-dimethoxybenzoyl derivatives)?
- SAR Studies : Synthesize analogs with varying substituents (e.g., methoxy, fluoro) on the benzoyl ring. Test logP (octanol/water partitioning) and solubility to correlate hydrophobicity with bioactivity.
- Thermogravimetric Analysis (TGA) : Compare thermal stability; analogs with electron-withdrawing groups (e.g., -NO₂) may degrade at lower temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
